

NMS-859 as a Chemical Probe for p97 Function: A Technical Guide

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Compound of Interest

Compound Name: NMS-859
Cat. No.: B15605209

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This technical guide provides an in-depth overview of **NMS-859**, a potent and specific covalent inhibitor of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). This document is intended for researchers, scientists, and drug development professionals interested in utilizing **NMS-859** as a chemical probe to investigate the diverse cellular functions of p97.

Introduction to p97 and the Role of NMS-859

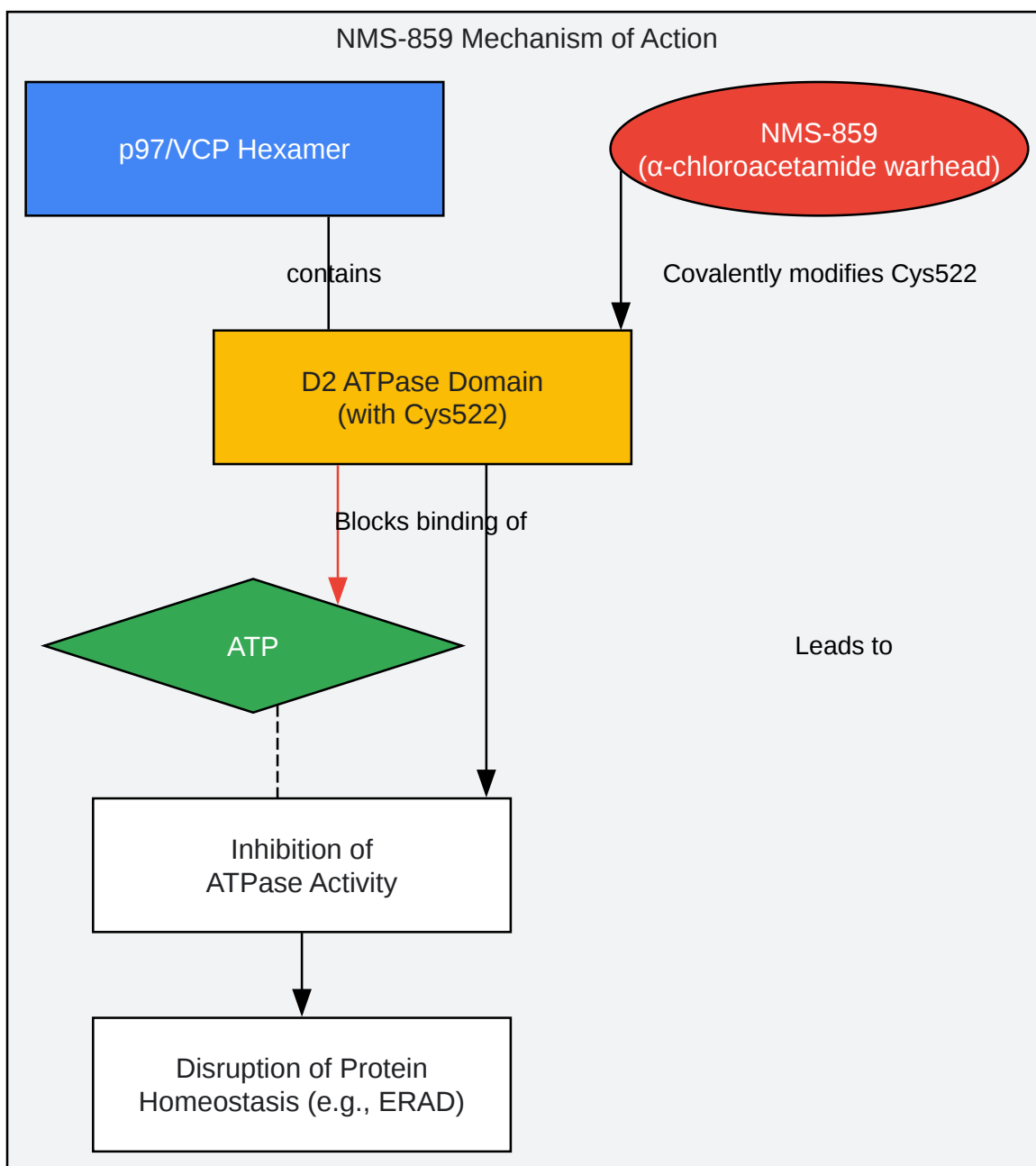
The p97/VCP is a critical regulator of protein homeostasis, involved in a myriad of cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and DNA damage repair.[1][2] Its essential role in maintaining cellular health and the over-reliance of cancer cells on its function have made p97 a compelling target for therapeutic intervention.[3]

NMS-859 is a valuable tool for studying p97's function due to its specific mechanism of action. It acts as a covalent inhibitor, providing a means to irreversibly block p97's ATPase activity and investigate the downstream consequences.[4][5]

Mechanism of Action

NMS-859 features an α -chloroacetamide "warhead" that covalently modifies the Cys522 residue located within the D2 ATPase domain of p97.[5][6][7] This irreversible modification sterically hinders ATP binding, thereby inhibiting the enzyme's essential ATPase activity.[4] The inhibition of p97's ability to hydrolyze ATP stalls its function as a protein segregase, leading to

the accumulation of ubiquitinated substrates and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.[3][4]



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Mechanism of **NMS-859** covalent inhibition of p97.

Quantitative Data

The following tables summarize the key quantitative data for **NMS-859**, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of **NMS-859** against p97

Target	Assay Condition	IC50 (μM)	Reference(s)
Wild-Type p97/VCP	60 μM ATP	0.37	[4] [5] [8] [9]
Wild-Type p97/VCP	1 mM ATP	0.36	[8] [9] [10]
VCP C522T Mutant	Not specified	Very weak inhibition	[8] [9]

Table 2: Cellular Activity of **NMS-859**

Cell Line	Assay Type	IC50 (μM)	Reference(s)
HCT116 (Colon Cancer)	Cell Proliferation	3.5	[4] [8] [9]
HeLa (Cervical Cancer)	Cell Proliferation	3.0	[4] [8] [9]
RPMI8226 (Multiple Myeloma)	Cell Proliferation	3.4	[5]

Table 3: Selectivity Profile of **NMS-859**

Target Class	Number Tested	IC50 (μM)	Reference(s)
AAA ATPases (other than p97)	Not specified	>10	[4]
HSP90	1	>10	[4]
Kinases	53	>10	[4]

Experimental Protocols

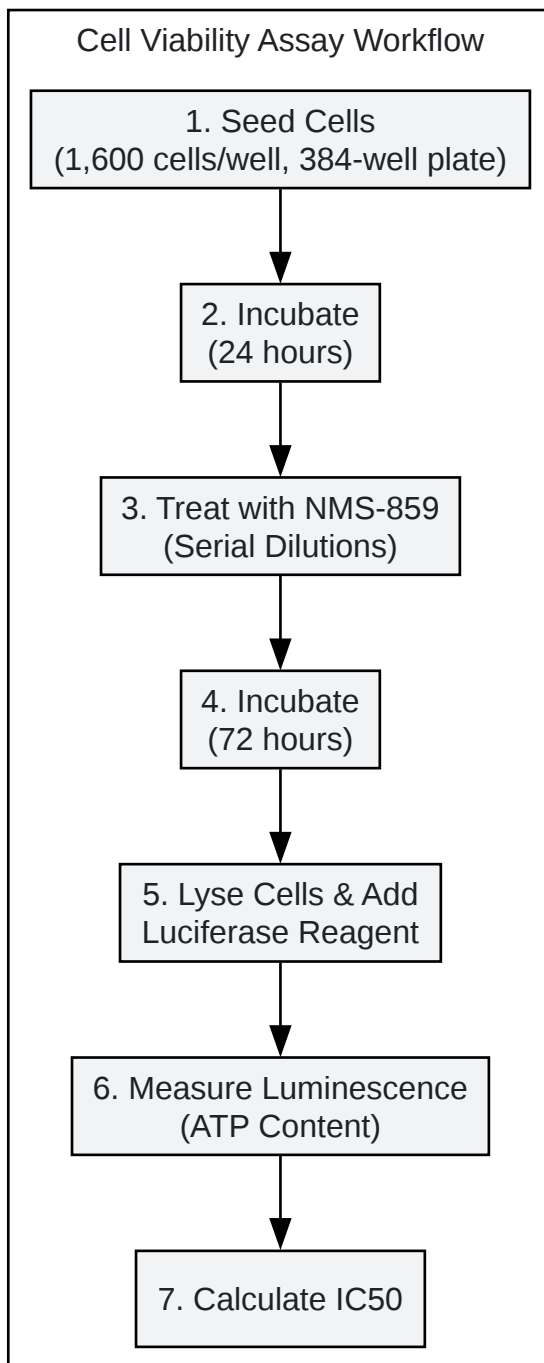
This section provides detailed methodologies for key experiments utilizing **NMS-859**.

4.1. Cell Viability/Proliferation Assay

This protocol is designed to determine the IC₅₀ of **NMS-859** in cancer cell lines.

- Materials:
 - HCT116 or HeLa cells
 - 384-well white clear-bottom plates
 - **NMS-859** stock solution (e.g., 10 mM in DMSO)
 - Cell culture medium
 - Thermostable firefly luciferase-based ATP determination assay kit (e.g., CellTiter-Glo®)
 - Plate reader capable of luminescence detection
- Procedure:
 - Seed cells at a density of 1,600 cells per well in a 384-well plate.^{[8][9]}
 - Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
 - Prepare a serial dilution of **NMS-859** in cell culture medium. A typical protocol uses eight dilution points, performed in duplicate.^{[8][9]}
 - Add the diluted **NMS-859** or vehicle control (DMSO) to the respective wells.
 - Incubate the plates for an additional 72 hours.^{[8][9]}
 - After incubation, lyse the cells and measure the ATP content in each well using a luciferase-based assay according to the manufacturer's instructions.^{[8][9]}

- Calculate IC₅₀ values by determining the percentage of growth of treated cells relative to the untreated control and fitting the data to a dose-response curve.[8][9]



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Workflow for determining the cellular IC₅₀ of **NMS-859**.

4.2. Preparation of **NMS-859** Stock Solutions

Proper preparation and storage of **NMS-859** are crucial for reproducible experimental results.

- In Vitro Stock Solution:
 - Dissolve **NMS-859** powder in DMSO to a high concentration (e.g., 50 mg/mL or 100 mM). [4][8] The use of an ultrasonic bath may be necessary to fully dissolve the compound.[8]
 - Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[8]

Applications in Research

NMS-859 serves as a critical tool for:

- Validating p97 as a Therapeutic Target: Its potent and specific activity provides a clear rationale for targeting p97 in diseases like cancer.[4]
- Investigating the Ubiquitin-Proteasome System: By inhibiting p97, researchers can study the accumulation of ubiquitinated proteins and the cellular response to proteotoxic stress.
- Exploring ERAD and Autophagy: **NMS-859** can be used to dissect the role of p97 in clearing misfolded proteins from the endoplasmic reticulum and in the regulation of autophagy.[4]
- Overcoming Drug Resistance: Studies suggest that inhibiting p97 with probes like **NMS-859** could be a strategy to overcome resistance to proteasome inhibitors.[4]

In conclusion, **NMS-859** is a well-characterized and potent chemical probe for interrogating the multifaceted functions of p97. Its covalent mechanism of action and high selectivity make it an invaluable asset for researchers in cell biology and drug discovery.

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